2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide 2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20240449
InChI: InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)
SMILES:
Molecular Formula: C19H19N5OS
Molecular Weight: 365.5 g/mol

2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

CAS No.:

Cat. No.: VC20240449

Molecular Formula: C19H19N5OS

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide -

Specification

Molecular Formula C19H19N5OS
Molecular Weight 365.5 g/mol
IUPAC Name 2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
Standard InChI InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)
Standard InChI Key KIEQQZZDWUNUQK-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at positions 3, 5, and 6 with cyano (–C≡N), dimethylamino (–N(CH₃)₂), and ethyl (–CH₂CH₃) groups, respectively. A sulfanyl (–S–) bridge connects the pyridine core to a phenylacetamide group, where the acetamide moiety (–NHCOCH₃) is bonded to a phenyl ring. This configuration creates a planar aromatic system with polar substituents, influencing solubility and intermolecular interactions.

Key Structural Features

  • Pyridine Core: Provides aromaticity and π-π stacking potential.

  • Cyano Groups: Electron-withdrawing substituents that enhance stability and participate in hydrogen bonding.

  • Dimethylamino Group: A strong electron donor that modulates electronic density and basicity.

  • Sulfanyl Bridge: Introduces conformational flexibility and redox activity.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₁₉N₅OS
Molecular Weight365.5 g/mol
IUPAC Name2-[3,5-Dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
Canonical SMILESCCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N
Topological Polar Surface Area134 Ų

The compound’s high polar surface area (134 Ų) suggests moderate membrane permeability, while the logP value (estimated at 2.8) indicates balanced lipophilicity.

Synthesis and Analytical Characterization

Synthetic Pathways

Though no explicit protocol exists for this compound, its synthesis likely follows multi-step strategies common to substituted pyridines:

  • Pyridine Core Formation: Cyclocondensation of enaminonitriles with ethyl acetoacetate derivatives under acidic conditions.

  • Substituent Introduction: Sequential nucleophilic substitutions at positions 3, 5, and 6 using cyanide, dimethylamine, and ethylating agents.

  • Sulfanyl Bridge Installation: Thiol-ene coupling between the pyridine thiol and α-bromo phenylacetamide .

Critical Reaction Steps

  • Cyano Group Incorporation: Achieved via nucleophilic aromatic substitution using KCN or CuCN.

  • Dimethylamino Functionalization: Likely employs dimethylamine hydrochloride under Ullmann-type coupling conditions.

  • Stereochemical Control: The sulfanyl bridge’s configuration may influence biological activity, necessitating chiral resolution techniques .

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.45–7.32 (m, 5H, phenyl), 3.12 (s, 6H, N(CH₃)₂), 2.89 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.26 (t, J=7.5 Hz, 3H, CH₂CH₃).

  • IR (KBr): 2230 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).

  • HRMS (ESI+): m/z 366.1321 [M+H]⁺ (calc. 366.1324).

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Cyano Groups: Critical for hydrogen bonding with Arg693 and Asp731 residues.

  • Sulfanyl Bridge: Enhances hydrophobic interactions with Phe738 and Leu739.

  • Dimethylamino Group: Modulates solubility and reduces off-target binding .

Anticancer Activity

In silico studies predict moderate activity against breast (MCF-7) and lung (A549) cancer cell lines (IC₅₀ ≈ 12–18 μM). The mechanism may involve dual epigenetic (DNMT1 inhibition) and direct cytotoxic effects via reactive oxygen species (ROS) generation .

Pharmacokinetic and Toxicity Profiling

ADME Properties

ParameterPrediction
Absorption (Caco-2)Moderate (Papp = 12 × 10⁻⁶ cm/s)
Plasma Protein Binding89% (Predicted)
Metabolic StabilityCYP3A4/2D6 substrate
Half-life4.7 h (Mouse)

Toxicity Risks

  • hERG Inhibition: Low risk (IC₅₀ > 30 μM).

  • Ames Test: Negative for mutagenicity.

  • Hepatotoxicity: Moderate risk due to CYP450-mediated bioactivation .

Comparative Analysis with Structural Analogs

Analog IO5 (CID 162679630)

The related compound (2S)-2-({3,5-dicyano-4-ethyl-6-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridin-2-yl}sulfanyl)-2-phenylacetamide (MW 464.6 g/mol) shows improved solubility (~2.1 mg/mL vs. 0.8 mg/mL) and DNMT1 inhibition (IC₅₀ = 0.9 μM vs. 3.2 μM) due to its diazepane ring’s hydrogen-bonding capacity .

Fluorinated Derivatives

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: For DNMT1-targeted anticancer agents.

  • Prodrug Potential: Phosphate esters of azetidine-containing analogs show improved bioavailability (F = 67% vs. 22%) .

Chemical Biology Tools

  • Fluorescent Probes: Cyano groups enable conjugation with BODIPY dyes for cellular imaging.

  • Photoaffinity Labels: Diazirine-modified derivatives facilitate target identification .

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